

In-Depth Technical Guide to Ethyl 4-formamidobenzoate (CAS 5422-63-9)

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Compound of Interest

Compound Name: Ethyl 4-formamidobenzoate

Cat. No.: B057050

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards associated with CAS number 5422-63-9, chemically known as **Ethyl 4-formamidobenzoate** or N-Formyl Benzocaine. This compound is of particular interest to the pharmaceutical industry as it is a known impurity and degradation product of the widely used local anesthetic, Benzocaine.^{[1][2][3]} Understanding its properties and potential biological effects is crucial for formulation development, stability studies, and quality control of Benzocaine-containing drug products. While direct biological activity studies on **Ethyl 4-formamidobenzoate** are limited, its structural similarity to Benzocaine, a known sodium channel blocker, warrants careful consideration of its potential toxicological profile.

Chemical and Physical Properties

Ethyl 4-formamidobenzoate is a derivative of Benzocaine, where the primary amine group is formylated. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	5422-63-9	[4][5]
IUPAC Name	ethyl 4-formamidobenzoate	[4]
Synonyms	N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate, 4-(Formylamino)benzoic Acid Ethyl Ester	[5][6]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[4][5]
Molecular Weight	193.20 g/mol	[4]
Appearance	White crystalline powder	
Melting Point	88-92 °C (for the parent compound, Benzocaine)	[7]
Solubility	Sparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether (for the parent compound, Benzocaine).	[7]

Synthesis and Formation

Synthesis

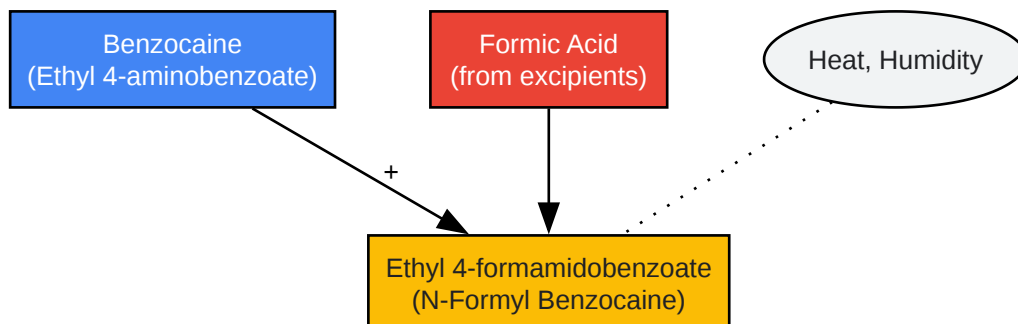
While specific, detailed laboratory synthesis protocols for **Ethyl 4-formamidobenzoate** are not readily available in the reviewed literature, its synthesis can be conceptually derived from the formylation of its parent compound, Benzocaine (Ethyl 4-aminobenzoate). This would typically involve the reaction of Benzocaine with a formylating agent, such as formic acid or a mixed anhydride, under appropriate reaction conditions.

The synthesis of the parent compound, Benzocaine, is well-documented and is often achieved through the Fischer esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[8][9][10][11][12][13]

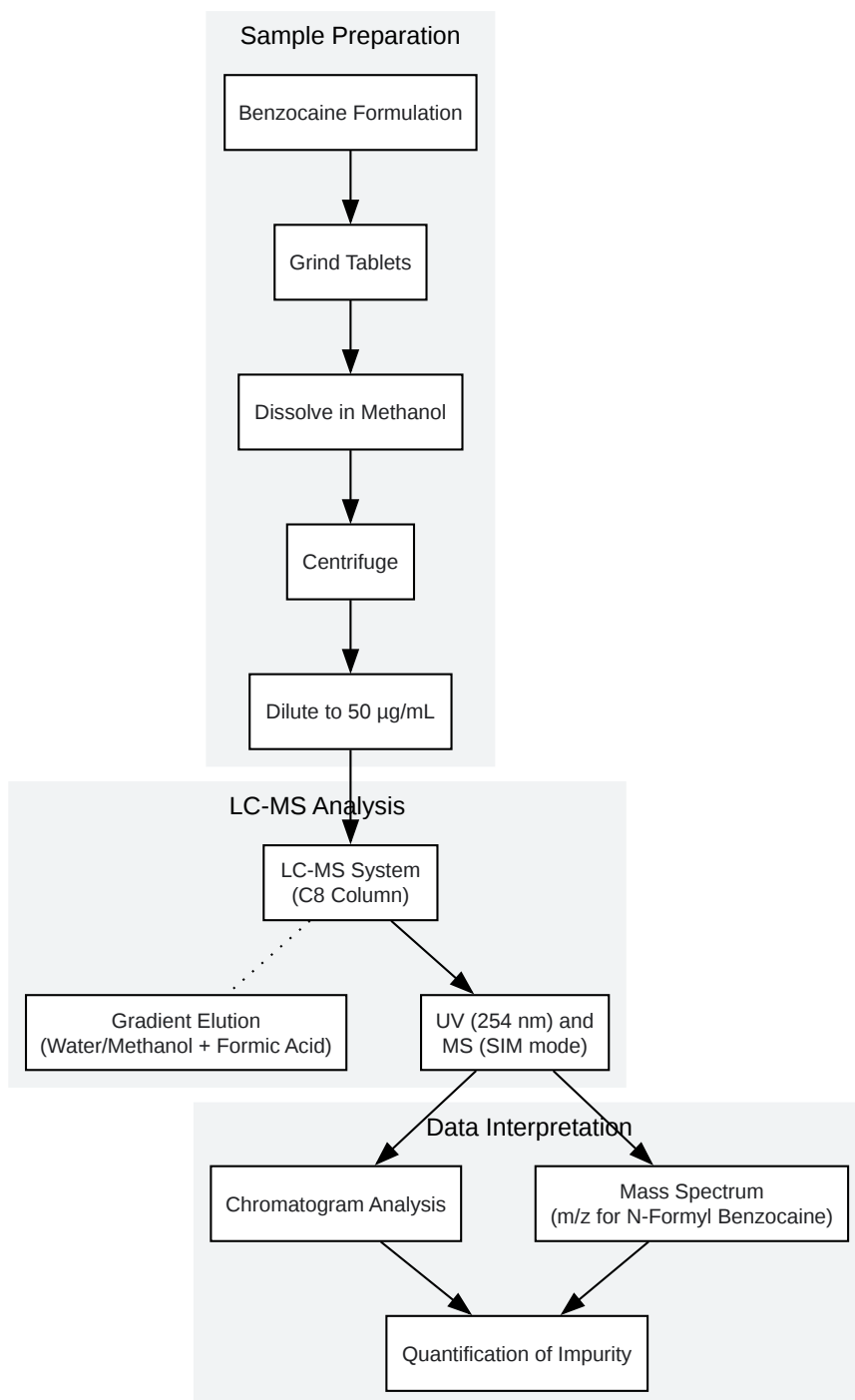
Formation as a Degradation Product

A critical aspect for drug development professionals is the formation of **Ethyl 4-formamidobenzoate** as a degradation product in pharmaceutical formulations containing Benzocaine.^{[1][2][3]} This degradation is often observed under accelerated stability study conditions, particularly high temperature and humidity.^{[1][2]} The primary mechanism is the reaction of the primary amine group of Benzocaine with formic acid, which can be present as an impurity in various pharmaceutical excipients like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).^[1]

Formation of Ethyl 4-formamidobenzoate from Benzocaine



Analytical Workflow for N-Formyl Benzocaine Detection

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